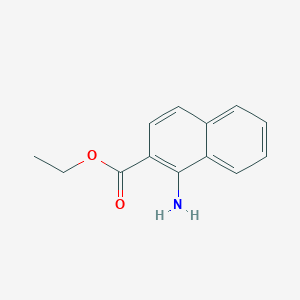

Ethyl 1-amino-2-naphthoate

Description

Significance of Naphthalene (B1677914) Derivatives in Modern Organic Synthesis

Naphthalene (C₁₀H₈), a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, serves as a fundamental building block in organic chemistry. numberanalytics.comijrpr.com Its structure allows for a variety of chemical reactions, making it a versatile precursor for a wide range of derivatives. numberanalytics.com These derivatives are crucial intermediates in the synthesis of numerous commercially important products, including pharmaceuticals, dyes, pigments, plastics, and polymers. numberanalytics.comnumberanalytics.com

The reactivity of the naphthalene core enables reactions such as electrophilic aromatic substitution, oxidation, and reduction, leading to a diverse array of functionalized naphthalene compounds. ijrpr.comnumberanalytics.com For instance, the oxidation of naphthalene is a key industrial process for producing phthalic anhydride, a vital component in the manufacturing of polymers and resins. ijrpr.comwikipedia.org Furthermore, hydrogenation of naphthalene yields tetralin and decalin, which find use as solvents. wikipedia.org

In the pharmaceutical industry, naphthalene derivatives are integral to the structure of various drugs, such as the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952) and the beta-blocker propranolol. ijrpr.comwikipedia.org The versatility of naphthalene and its derivatives continues to drive research into new materials with potential applications in electronics and energy storage. ijrpr.com

Overview of Amino-Substituted Naphthoate Systems in Chemical Research

Naphthoates, which are esters or salts of naphthoic acids (naphthalene carboxylic acids), represent a significant class of naphthalene derivatives. nih.govwikipedia.org The introduction of an amino group (-NH₂) to the naphthoate framework creates amino-substituted naphthoate systems, which are of considerable interest in medicinal chemistry and materials science. The position of the amino and ester groups on the naphthalene ring system significantly influences the chemical and physical properties of the molecule.

Research has shown that derivatives of naphthoic acids, including those with amino substituents, have been investigated for a range of biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The amino group, being a key functional group, can influence the molecule's polarity, basicity, and ability to form hydrogen bonds, which are crucial for interactions with biological targets like enzymes and receptors. ontosight.aiontosight.ai

The synthesis of these systems often involves multi-step processes, including the formation of the naphthoic acid, esterification, and the introduction of the amino group, which can be achieved through various organic synthesis methods. ontosight.ai The development of efficient and regioselective synthetic methodologies for producing polysubstituted naphthalene derivatives, including aminonaphthoates, is an active area of research due to their potential applications. nih.gov

Specific Research Focus on Ethyl 1-amino-2-naphthoate within Chemical Sciences

This compound is a specific isomer within the family of amino-substituted naphthoate esters. The particular arrangement of the amino group at the 1-position and the ethyl ester at the 2-position of the naphthalene ring imparts distinct chemical characteristics to the molecule.

Research efforts have been directed towards the synthesis of 1-aminonaphthalene-2-carboxylates, including the ethyl ester, through novel chemical reactions. One such approach involves a tandem reaction sequence that combines a Blaise reaction of 2-alkynylbenzonitriles with an intramolecular cyclization. rsc.org This method has been shown to be an efficient way to produce functionalized 1-aminonaphthalene-2-carboxylates. rsc.org Optimization of reaction conditions, such as solvent and temperature, has been a key focus to improve the yield of these synthetic routes. rsc.org

The interest in these compounds stems from their potential as intermediates for the synthesis of more complex molecules, including arylnaphthalene lactone lignans, which have demonstrated biological activity. rsc.org The development of versatile synthetic strategies for compounds like this compound is crucial for accessing a diverse range of derivatives for biological screening and materials science applications. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

ethyl 1-aminonaphthalene-2-carboxylate |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-8H,2,14H2,1H3 |

InChI Key |

LLRCYIYUZPRWKL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2C=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 1 Amino 2 Naphthoate and Its Analogs

Direct Synthesis Approaches

Direct approaches aim to construct the complex aminonaphthalene core in a minimal number of steps, often by combining several transformations into a single operation.

Cascade reactions, also known as tandem or domino reactions, are powerful tools in organic synthesis where a series of intramolecular transformations occur sequentially in a single reaction vessel. This strategy has been effectively applied to the synthesis of 1-aminonaphthalene-2-carboxylates. rsc.org

A prominent and efficient method for synthesizing ethyl 1-amino-2-naphthoate and its derivatives involves a cascade sequence initiated by a zinc-mediated Blaise reaction. rsc.org The Blaise reaction itself involves the reaction of a nitrile with an α-haloester in the presence of zinc metal to form a β-enamino ester. organic-chemistry.org

The reaction is typically performed in a solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures. rsc.orgthieme-connect.com Studies have shown that using THF as a solvent and optimizing the stoichiometry of the reagents, such as using 2 equivalents of ethyl bromoacetate (B1195939) and zinc, can significantly improve the yield of the desired 1-aminonaphthalene-2-carboxylate product. rsc.org

Table 1: Synthesis of this compound Analogs via Zinc-Mediated Blaise Reaction-Cyclization Cascade rsc.org

| Starting 2-Alkynylbenzonitrile | Resulting Product | Yield (%) |

|---|---|---|

| 2-((4-Fluorophenyl)ethynyl)benzonitrile | Ethyl 1-amino-3-(4-fluorophenyl)-2-naphthoate | 77 |

| 2-(p-Tolylethynyl)benzonitrile | Ethyl 1-amino-3-(p-tolyl)-2-naphthoate | 86 |

| 2-(Oct-1-yn-1-yl)benzonitrile | Ethyl 1-amino-3-octyl-2-naphthoate | 65 |

| 2-(Phenylethynyl)benzonitrile | Ethyl 1-amino-3-phenyl-2-naphthoate | 75 |

The zinc-mediated Blaise reaction-cyclization is a specific example of a broader class of tandem reaction sequences used to produce 1-aminonaphthalene-2-carboxylates. rsc.org These sequences leverage the unique reactivity of 2-alkynylarylnitriles, which serve as versatile building blocks for constructing fused ring systems. acs.org The presence of both a nitrile and an alkyne group in an ortho relationship allows for sequential reactions that rapidly build molecular complexity. acs.org

Researchers have developed these tandem reactions as a concise and versatile strategy, not only for simple aminonaphthalene esters but also as a key step in the total synthesis of more complex molecules like arylnaphthalene lactone lignans. rsc.orgresearchgate.net For instance, by modifying the alkyne substituent on the starting benzonitrile, different functional groups can be introduced onto the resulting naphthalene (B1677914) core. rsc.org Furthermore, using substrates like 2-(3-hydroxyprop-1-ynyl)benzonitriles in tandem reactions with Reformatsky reagents can lead to more complex cascade processes, yielding polycyclic structures such as 9-aminonaphtho[2,3-c]furan-1(3H)-ones. rsc.orgresearchgate.net

The previously discussed zinc-mediated cascade is itself an effective one-pot synthesis of 1-aminonaphthalene-2-carboxylates. rsc.org Another notable one-pot strategy involves the copper(I) cyanide (CuCN)-mediated cyclization of 4-(2-bromophenyl)but-2-enoates. thieme-connect.com In this method, heating the starting butenoate ester with CuCN in dimethylformamide (DMF) at 150 °C results in the formation of 1-aminonaphthalene-2-carboxylates in excellent yields (73-91%). This reaction proceeds through a cascade involving cyanation, intramolecular addition, and aromatization to furnish the final naphthalene product. thieme-connect.com

Cascade Reactions

Multi-Step Synthetic Routes

While direct approaches are often preferred, multi-step syntheses provide a complementary pathway, allowing for the construction of the target molecule through the sequential functionalization of simpler precursors.

Multi-step syntheses can involve either the construction of the naphthalene ring from acyclic or benzene-based precursors, followed by functional group manipulation, or the derivatization of a pre-existing naphthalene skeleton.

An example of building the ring system involves the cyclization of ethyl phenylacetylmalonate in concentrated sulfuric acid to produce ethyl 1,3-dihydroxy-2-naphthoate. orgsyn.org Although this yields a dihydroxy analog, subsequent chemical steps could potentially be employed to convert the hydroxyl groups into the desired amino functionality to ultimately access the target compound.

Alternatively, functionalization of a pre-existing naphthalene ring can be employed. For instance, methods exist for the direct iodination of naphthalene derivatives or for halogen exchange reactions. smolecule.com A compound like ethyl 2-naphthoate (B1225688) could undergo electrophilic aromatic substitution to introduce a nitro group, which can then be reduced to the required amino group at the 1-position. Domino reactions of Morita–Baylis–Hillman acetates with active methylene (B1212753) compounds also provide a route to highly functionalized naphthalenes, which could then be further modified. nih.gov Similarly, one-pot reactions of 2-naphthols with aryl hydrazines can yield 1-amino-2-naphthol (B1212963) derivatives, which would then require esterification to produce the final product. ccspublishing.org.cn These routes, while potentially longer, offer flexibility in accessing a wide range of analogs by modifying the sequence of functionalization steps.

Naphthalene Ring Functionalization and Derivatization

Electrophilic Aromatic Substitution for Nitro Precursors

The foundational step in many classical syntheses is the nitration of a suitable naphthalene derivative via electrophilic aromatic substitution. This reaction introduces a nitro group (-NO₂) onto the aromatic ring, which can later be converted into the essential amino group. The process typically involves treating the aromatic compound with a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com This mixture generates the potent electrophile, the nitronium ion (NO₂⁺), in situ. masterorganicchemistry.com

The regioselectivity of the nitration is heavily influenced by the existing substituents on the naphthalene ring. For instance, in the synthesis of Methyl 3-Hydroxy-4-nitro-2-naphthoate, the precursor Methyl 3-Hydroxy-2-naphthoate is treated with fuming nitric acid at low temperatures (0 °C), directing the nitro group to the C4 position. nih.gov For unsubstituted naphthalene, nitration overwhelmingly yields the α-substituted product (1-nitronaphthalene). uomustansiriyah.edu.iq However, when a deactivating group like a carboxylic acid is present at the C1 position (1-naphthoic acid), it directs incoming electrophiles to the C5 and C8 positions. Therefore, the synthesis of a 1-nitro-2-naphthoic acid precursor requires careful selection of the starting material and reaction conditions to achieve the desired isomer.

| Reaction | Substrate | Reagents | Key Conditions | Product Example | Citation |

| Nitration | Methyl 3-Hydroxy-2-naphthoate | Fuming HNO₃, Dichloromethane | 0 °C, 15 min | Methyl 3-Hydroxy-4-nitro-2-naphthoate | nih.gov |

| Nitration | Naphthalene | Conc. HNO₃, Conc. H₂SO₄ | Controlled Temperature | 1-Nitronaphthalene | masterorganicchemistry.comuomustansiriyah.edu.iq |

| Nitration | 1-Naphthoic Acid | Conc. HNO₃, Conc. H₂SO₄ | 0–50°C | 3-Nitro-1-naphthoic acid |

Catalytic Hydrogenation for Nitro Group Reduction

Once the nitro precursor is obtained, the next critical step is the reduction of the nitro group to a primary amine (-NH₂). Catalytic hydrogenation stands out as the most efficient, atom-economical, and environmentally considerate method for this transformation. sioc-journal.cn This reaction is fundamental for producing a wide array of primary amines. sioc-journal.cn

The process generally involves hydrogen gas (H₂) and a metal catalyst. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this purpose. epo.org For example, Ethyl 5-nitro-2-naphthoate can be quantitatively reduced to Ethyl 5-amino-2-naphthoate using 10% Pd/C in ethanol (B145695) under a hydrogen pressure of 50 psi. epo.org

Alternative reduction methods also exist. A notable example is the use of iron powder in the presence of an electrolyte like ammonium (B1175870) chloride (NH₄Cl) in a mixed solvent system such as methanol-water. This system successfully converted Methyl 3-Hydroxy-4-nitro-2-naphthoate into Methyl 4-Amino-3-hydroxy-2-naphthoate under reflux conditions. nih.gov To enhance reaction efficiency and product purity, co-catalysts can be employed. The addition of catalytic amounts of specific vanadium compounds has been shown to prevent the accumulation of undesired hydroxylamine (B1172632) intermediates, leading to faster reactions and cleaner products. google.com

| Method | Substrate | Reagents & Catalyst | Conditions | Product Example | Citation |

| Catalytic Hydrogenation | Ethyl 5-nitro-2-naphthoate | H₂, 10% Pd/C | EtOH, 50 psi, 3.5 hours | Ethyl 5-amino-2-naphthoate | epo.org |

| Chemical Reduction | Methyl 3-Hydroxy-4-nitro-2-naphthoate | Fe powder, NH₄Cl | MeOH-H₂O, Reflux, 4 hours | Methyl 4-Amino-3-hydroxy-2-naphthoate | nih.gov |

| Catalytic Hydrogenation | Aromatic Nitro Compounds | H₂, Noble metal/Ni/Co catalyst, Vanadium compound | 20 - 200°C | Aromatic Amines | google.com |

Esterification Protocols for Naphthoic Acid Derivatives

The final step to obtain the target molecule, this compound, is the esterification of the corresponding 1-amino-2-naphthoic acid. This reaction involves forming an ester from the carboxylic acid functional group and ethanol.

Several standard protocols can be employed for this transformation. The Fischer-Speier esterification is a classic method involving the reaction of the carboxylic acid with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), typically under reflux conditions.

Alternatively, the carboxylic acid can be converted into a more reactive acyl derivative, such as an acyl chloride. This is achieved by treating the naphthoic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, to yield the ethyl ester.

A related approach involves the use of activating agents. For instance, 1-naphthoic acid has been successfully esterified onto a cellulose (B213188) backbone using a tosyl chloride/pyridine system, which activates the carboxylic acid for nucleophilic attack by the hydroxyl groups of cellulose. researchgate.netacs.org This principle of activation can be applied to the esterification with simple alcohols like ethanol.

Benzannulation Strategies involving Enamines and Alkynes

Benzannulation reactions offer a powerful and convergent approach to construct the substituted naphthalene core of aminonaphthoates directly. These methods build the aromatic ring system in a single synthetic sequence, often with high efficiency and control over substitution patterns.

One innovative, metal-free strategy involves the hypervalent iodine(III)-mediated benzannulation of enamines with alkynes. acs.org This reaction, promoted by iodosylbenzene and boron trifluoride etherate (BF₃·Et₂O), directly yields functionalized 1-amino-2-naphthalenecarboxylic acid derivatives under mild conditions with a broad tolerance for various functional groups. acs.orgrsc.org

Transition metals are also effective catalysts for such transformations. A copper(I)-catalyzed three-component reaction of terminal alkynes, 2-bromoaryl ketones, and amides provides a direct route to functionalized 1-naphthylamines. nsfc.gov.cnnih.gov This method is notable for its use of water as a green solvent, its high yields (up to 95%), and its exclusive 6-endo-dig cyclization selectivity. nsfc.gov.cnnih.gov Similarly, rhodium(III) complexes can catalyze the oxidative annulation of β-enaminonitriles with alkynes, leading to highly substituted 1-naphthylamines through multiple C-H activation events. acs.org

| Method | Key Reagents/Catalyst | Reactants | Key Features | Citation |

| Hypervalent Iodine-Mediated Benzannulation | Iodosylbenzene, BF₃·Et₂O | Enamines, Alkynes | Metal-free, mild conditions, broad scope | acs.orgrsc.org |

| Copper-Catalyzed Benzannulation | Cu(I) salt | Terminal alkynes, 2-bromoaryl ketones, Amides | High yields, runs in water, 6-endo-dig selectivity | nsfc.gov.cnnih.gov |

| Rhodium-Catalyzed Annulation | Cp*Rh(III) complex | β-Enaminonitriles, Alkynes | C-H activation, synthesis of polysubstituted products | acs.org |

Advanced Synthetic Techniques

Modern organic synthesis has developed sophisticated tools that allow for more precise and efficient construction of complex molecules like this compound analogs.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Transformations)

The Suzuki-Miyaura coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. wikipedia.orglibretexts.org The reaction involves the palladium-catalyzed cross-coupling of an organoboron species (such as a boronic acid or ester) with an organohalide (e.g., bromo- or iodo-naphthalene derivatives) or a triflate. wikipedia.orgorganic-chemistry.org

This methodology is exceptionally well-suited for creating a diverse library of analogs of this compound. By starting with a halogenated version of the aminonaphthoate scaffold, a wide array of aryl, heteroaryl, or alkyl groups can be introduced by coupling with the corresponding boronic acid. The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the boronic acid derivative, and concluding with reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org The reaction's versatility has made it a go-to strategy for pharmaceutical and materials science applications. wikipedia.orgmdpi.com

| Component | Examples | Function | Citation |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the C-C bond formation | organic-chemistry.orgmdpi.com |

| Organohalide | Aryl/Vinyl Halides (Cl, Br, I), Triflates | Electrophilic coupling partner | wikipedia.orgorganic-chemistry.org |

| Organoboron | Boronic Acids (RB(OH)₂), Boronate Esters | Nucleophilic coupling partner | libretexts.org |

| Base | K₂CO₃, Cs₂CO₃, KF, NaOH | Activates the organoboron species for transmetalation | wikipedia.orgmdpi.com |

Directed C-H Activation Methodologies on Naphthoic Acid Scaffolds

Directed C-H activation represents a paradigm shift in synthesis, allowing for the direct functionalization of otherwise unreactive carbon-hydrogen bonds. This atom-economical approach avoids the need for pre-functionalized starting materials, enabling late-stage modification of complex molecules.

On naphthoic acid scaffolds, specific directing groups can guide a transition metal catalyst to a particular C-H bond. For example, by using an amide group at the C1 position of a naphthalene ring, palladium catalysts can achieve highly regioselective arylation at the distal C4 position. researchgate.net Intriguingly, the selectivity of this reaction can be switched to the C7 position simply by altering the structure of the amide directing group. researchgate.net

Other metals are also effective. Ruthenium-catalyzed C-H activation has been utilized in a [2+2+2] annulation of phthalic acids with alkynes to construct multisubstituted 1-naphthoic acids, using the inherent carboxylic acid group as the directing element. researchgate.net Even biocatalysis offers pathways for C-H activation; certain enzymes have demonstrated the ability to perform transformations on the naphthoic acid ring, highlighting a green chemistry approach to functionalization. nih.gov These advanced methods provide powerful and precise tools for creating novel naphthoic acid derivatives.

| Strategy | Catalyst | Directing Group | Position Functionalized | Transformation | Citation |

| Palladium Catalysis | Palladium | Amide | C4 or C7 | Arylation | researchgate.net |

| Ruthenium Catalysis | Ruthenium | Carboxylic Acid | C-H bond ortho to directing group | Annulation | researchgate.net |

| Biocatalysis | UbiD Enzyme (Fdc) | N/A | Aromatic C-H | Carboxylation/Decarboxylation | nih.gov |

Stereoselective Approaches in Naphthoate Synthesis (e.g., Gold-Catalyzed SN2 Glycosylation)

The precise control of stereochemistry is a fundamental challenge in chemical synthesis. In the context of naphthoate analogs, innovative methods have been developed where the naphthoate moiety itself acts as a crucial component in achieving stereoselectivity. A prominent example is the use of an amide-functionalized 1-naphthoate (B1232437) platform as a leaving group in gold-catalyzed SN2 glycosylation. nih.govacs.org

This strategy enables the highly stereoselective synthesis of a wide array of glycosides. nih.gov The core of this method involves a specially designed 1-naphthoate leaving group that contains an amide directing group. chinesechemsoc.orgescholarship.org When activated by a gold catalyst, the alkyne moiety of the naphthoate is rendered susceptible to nucleophilic attack. The proximate amide group is optimally positioned to direct the incoming glycosyl acceptor via hydrogen bonding, facilitating an SN2-type attack. chinesechemsoc.orgnih.gov This directed attack results in a predictable inversion of stereochemistry at the anomeric center, leading to high levels of stereoinversion. nih.govacs.org

A key advantage of this approach is its ability to minimize competing stereorandom SN1 processes. The directing amide group can trap oxocarbenium intermediates that might form, thus safeguarding the stereochemical integrity of the reaction. nih.govacs.orgnih.gov This methodology has proven effective for the synthesis of challenging 1,2-cis-glycosidic linkages, which are prevalent in many biologically significant oligosaccharides. nih.gov

The reaction conditions are typically mild, employing catalysts like (IMes)AuCl with a silver salt co-catalyst (e.g., AgNTf₂) at temperatures ranging from 0 °C to -40 °C. nih.govnih.gov The process accommodates a broad scope of glycosyl donors and acceptors, demonstrating its versatility. escholarship.org For instance, both α- and β-anomers of various sugars, including glucosides, galactosides, and mannosides, can be used to produce their opposite anomeric glycoside products with excellent stereoselectivity and in high yields. nih.gov

Detailed findings from studies on this gold-catalyzed SN2 glycosylation are presented in the table below, showcasing the high efficiency and stereocontrol achieved.

Table 1: Gold-Catalyzed SN2 Glycosylation Using a 1-Naphthoate Leaving Group Anomeric ratio was determined by ¹H NMR analysis of the crude reaction mixture. Yields are isolated yields based on the glycosyl donor. Data sourced from CCS Chemistry. nih.govchinesechemsoc.org

| Glycosyl Donor | Acceptor | Product | Yield (%) | Anomeric Ratio (β:α) |

| 2-azido-2-deoxy-D-glucosyl 1-naphthoate | Methyl α-D-glucopyranoside | Disaccharide | 83 | >20:1 |

| 2-azido-2-deoxy-D-glucosyl 1-naphthoate | Isopropyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside | Disaccharide | 85 | >20:1 |

| 2-azido-2-deoxy-D-galactosyl 1-naphthoate | Methyl α-D-glucopyranoside | Disaccharide | 81 | >20:1 |

| 2-azido-2-deoxy-D-galactosyl 1-naphthoate | Cholesterol | Glycosylated Cholesterol | 75 | >20:1 |

Continuous Flow Processes for Scalability and Efficiency

Transitioning from laboratory-scale synthesis to industrial production requires methodologies that are not only efficient but also safe, scalable, and sustainable. Continuous flow chemistry has emerged as a powerful technology that addresses these requirements, offering significant advantages over traditional batch processing for the synthesis of compounds like this compound. vapourtec.com

Flow chemistry involves pumping reagents through a network of tubes and reactors, where mixing and heating or cooling are precisely controlled. vapourtec.com This setup provides superior heat and mass transfer compared to large batch reactors, which mitigates risks associated with exothermic reactions and improves reaction consistency. wuxiapptec.com The ability to precisely control reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and selectivity while minimizing byproduct formation. rsc.org

For the synthesis of aromatic compounds, including naphthoate derivatives, flow processes can be particularly advantageous. For example, hazardous reactions like nitration can be performed more safely in continuous flow reactors due to the small reaction volumes at any given moment. rsc.org A study on the mononitration of various aromatic compounds demonstrated that a continuous-flow microreaction process could achieve high yields (e.g., 99.3% for a key intermediate of an anticancer drug) and excellent selectivity. rsc.org This process was successfully scaled up, with product output reaching 800 g/h while maintaining or even improving the yield and selectivity observed in small-scale experiments. rsc.org

The table below illustrates the typical improvements in efficiency when switching from a batch process to a continuous flow process for the synthesis of a representative nitroaromatic compound.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Nitro-p-xylene This table presents a representative comparison based on data for the synthesis of nitroaromatic compounds, illustrating the advantages of flow chemistry. rsc.org

| Parameter | Batch Process | Continuous Flow Process |

| Reaction Temperature | 25-30 °C | 30 °C |

| Reaction Time | 2 hours | 10 minutes (residence time) |

| Yield (%) | ~95% | >99% |

| Selectivity (mono- vs. di-nitration) | Good | Excellent |

| Throughput | Limited by reactor size | 800 g/h (scalable) |

| Safety Profile | High risk with large volumes | Significantly improved safety |

Chemical Reactivity and Derivatization of the Ethyl 1 Amino 2 Naphthoate Framework

Reactivity of the Amino Group

The amino group attached to the naphthalene (B1677914) ring is a key site of reactivity, behaving as a potent nucleophile.

The amino group possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This allows it to react with a wide range of electron-deficient species, known as electrophiles. nih.gov In such reactions, a covalent bond is formed between the nucleophilic nitrogen of the amino group and the electrophilic atom of the reacting species. beyondbenign.org The reactivity of the amino group is influenced by the electronic properties of the naphthalene ring system.

The interaction between nucleophiles and electrophiles can be understood through the Hard and Soft Acids and Bases (HSAB) theory. nih.gov This theory classifies reactants as "hard" or "soft" based on their polarizability. nih.govbeyondbenign.org As a general principle, hard nucleophiles tend to react more readily with hard electrophiles, and soft nucleophiles with soft electrophiles. beyondbenign.org The amino group is considered a hard nucleophile and would be expected to react preferentially with hard electrophiles. beyondbenign.org

One of the most significant reactions of the amino group is the formation of amides. Amide bonds are fundamental in biological systems, forming the backbone of peptides and proteins. libretexts.orgnih.gov The reaction of the amino group of Ethyl 1-amino-2-naphthoate with a carboxylic acid, or more commonly, a more reactive carboxylic acid derivative like an acid chloride or acid anhydride, results in the formation of an N-substituted amide. libretexts.org

The formation of an amide bond involves the nucleophilic attack of the amino group on the carbonyl carbon of the carboxylic acid derivative. libretexts.orglumenlearning.com This reaction is a cornerstone of peptide synthesis, where the amino group of one amino acid reacts with the carboxyl group of another. luxembourg-bio.com In a laboratory setting, this process is often facilitated by coupling agents that activate the carboxylic acid group. libretexts.orgnih.gov

The general scheme for the formation of an amide from a primary amine and a carboxylic acid derivative is as follows:

| Reactant 1 | Reactant 2 | Product | Bond Formed |

| This compound | Carboxylic Acid (activated) | N-(2-(ethoxycarbonyl)-1-naphthyl)amide | Amide (C-N) |

| This compound | Amino Acid (protected) | Naphthoyl-amino acid ester | Peptide bond |

| This compound | Peptide (C-terminus activated) | Naphthoyl-peptide ester | Peptide bond |

The primary amino group of this compound can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. researchgate.netresearchgate.netwjpsonline.com This reaction is typically reversible and involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov

The formation of the C=N double bond in the Schiff base is a characteristic reaction of primary amines with carbonyl compounds. wjpsonline.com These reactions are often catalyzed by either acid or base. The general mechanism involves an initial nucleophilic addition to form a carbinolamine intermediate, which then dehydrates to yield the imine. nih.gov Schiff bases are valuable intermediates in organic synthesis and can also act as ligands for metal complexes. researchgate.net

Below is a table illustrating the reactants and expected products in Schiff base formation with this compound:

| Carbonyl Compound | Product (Schiff Base) |

| Benzaldehyde | Ethyl 1-(benzylideneamino)-2-naphthoate |

| Acetone | Ethyl 1-((propan-2-ylidene)amino)-2-naphthoate |

| Salicylaldehyde | Ethyl 1-(((2-hydroxyphenyl)methylene)amino)-2-naphthoate |

Reactivity of the Ethyl Ester Group

The ethyl ester group is the second major site of reactivity in the this compound molecule. It is susceptible to nucleophilic acyl substitution reactions.

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, 1-amino-2-naphthoic acid, under either acidic or basic conditions. canterbury.ac.nz Alkaline hydrolysis, using a base such as sodium hydroxide (B78521) in an aqueous-alcoholic solvent, is a common method for this transformation. canterbury.ac.nzrsc.org The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the carboxylate salt. Subsequent acidification protonates the carboxylate to give the free carboxylic acid.

Kinetic studies on the alkaline hydrolysis of ethyl 1-naphthoates have been conducted to understand the reaction rates and mechanisms. rsc.org The rate of hydrolysis is influenced by factors such as temperature and the concentration of the base. canterbury.ac.nz

Transesterification is a process in which the ethyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In base-catalyzed transesterification, an alkoxide nucleophile attacks the carbonyl carbon of the ester, leading to the substitution of the original alkoxy group. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol corresponding to the incoming alkoxy group is often used in large excess as the solvent. mdpi.com

For example, reacting this compound with methanol (B129727) in the presence of an acid or base catalyst would result in the formation of Mthis compound and ethanol (B145695). This process is reversible, and the position of the equilibrium is dictated by the relative concentrations of the reactants and products. mdpi.com

The general equation for the transesterification of this compound is as follows:

| Starting Ester | Alcohol (R'-OH) | Catalyst | Product Ester |

| This compound | Methanol | Acid or Base | Mthis compound |

| This compound | Propanol | Acid or Base | Propyl 1-amino-2-naphthoate |

| This compound | Benzyl alcohol | Acid or Base | Benzyl 1-amino-2-naphthoate |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Naphthalene Ring

The reactivity of the naphthalene ring in this compound towards substitution reactions is dictated by the electronic properties of the amino (-NH₂) and ethyl carboxylate (-COOEt) substituents.

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The naphthalene system is generally more reactive than benzene (B151609) towards electrophiles. The outcome of such reactions on substituted naphthalenes is determined by the directing effects of the existing groups.

The amino group at the C1 position is a powerful activating group and an ortho-, para- director. This is due to the nitrogen's lone pair of electrons, which can be donated into the aromatic system, stabilizing the carbocation intermediate (the arenium ion) formed during the attack by an electrophile. Conversely, the ethyl carboxylate group at the C2 position is a deactivating group and a meta- director, withdrawing electron density from the ring.

The combined influence of these two groups on this compound directs incoming electrophiles. The strongly activating amino group's directing effect is dominant. Therefore, electrophilic attack is predicted to occur at the positions ortho and para to the amino group. In the case of the 1-amino-2-naphthoate system, the C4 position is para to the amino group, and the adjacent C2 position is already substituted. The other ortho position is part of the fused ring. Consequently, the C4 position is the most likely site for electrophilic substitution.

Studies on the related compound 2-naphthoic acid have shown that nitration yields a mixture of 5-nitro-2-naphthoic acid and 8-nitro-2-naphthoic acid, with only trace amounts of 1-nitro-2-naphthoic acid. rsc.org This highlights the inherent reactivity patterns of the naphthalene-2-carboxylate system. However, the presence of the powerful activating amino group in this compound would significantly alter this outcome, strongly favoring substitution on the same ring as the substituents. For instance, the nitration of ethyl 2-naphthoate (B1225688) (without the amino group) can be used to synthesize ethyl 1-nitro-2-naphthoate, demonstrating that the C1 position is susceptible to attack when not blocked. evitachem.com

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is generally less common than EAS because aromatic rings are electron-rich. For SNAr to occur, the ring must be rendered electron-deficient, typically by the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group (such as a halide). pressbooks.pubmasterorganicchemistry.com

The this compound framework is not primed for typical SNAr reactions. The amino group is strongly electron-donating, which enriches the aromatic system with electron density, making it inherently resistant to attack by nucleophiles. Furthermore, the molecule lacks a conventional leaving group in an activated position. Therefore, direct nucleophilic substitution on the naphthalene ring of this compound is not a favored reaction pathway under standard conditions.

Strategic Functionalization for Diverse Molecular Architectures

While direct substitution on the naphthalene ring presents a specific reactivity profile, the functional groups of this compound serve as handles for derivatization, enabling its use as a building block for more complex molecular architectures. The primary sites for functionalization are the amino group and the ethyl ester.

The primary amino group is nucleophilic and can readily react with a variety of electrophiles. Common transformations include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., -OH, -CN, -X where X is a halogen) via Sandmeyer-type reactions.

The ethyl ester group can be modified through reactions such as:

Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.

Amidation: Reaction with amines to form amides, often requiring activation of the ester or conversion to the acid first.

Reduction: Conversion to a primary alcohol using reducing agents like lithium aluminum hydride.

These derivatization strategies allow for the incorporation of the aminonaphthoate core into larger, more complex structures, including heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Comparative Reactivity Studies with Related Naphthoate Isomers and Analogs

The reactivity of this compound is best understood when compared with its isomers, where the positions of the amino and ester groups are varied. The relative positioning of these groups significantly impacts the electronic distribution within the naphthalene rings and, consequently, the regiochemical outcome of reactions.

Consider the isomer ethyl 2-amino-1-naphthoate . In this case, the amino group is at C2 and the ester at C1. The amino group would direct incoming electrophiles to its ortho (C3) and para (a position on the other ring) positions. The deactivating ester group at C1 would exert its meta-directing influence on positions C3 and C8. Here, both the activating and deactivating groups direct towards the C3 position, making it a highly probable site for electrophilic attack.

Another isomer, ethyl 3-amino-2-naphthoate , places the amino group at a position that is meta to the ester. The amino group at C3 would direct electrophiles to the C4 (ortho) and C1 (ortho) positions. The ester at C2 directs meta to the C4 and C7 positions. The C4 position is therefore strongly activated towards electrophilic attack due to the reinforcing directing effects of both groups.

These comparisons illustrate that a simple transposition of functional groups around the naphthalene core leads to different electronic environments at various carbon atoms. This results in distinct regioselectivity for substitution reactions, a crucial consideration for the strategic design of synthetic pathways.

Table of Predicted Regioselectivity in Electrophilic Aromatic Substitution for Aminonaphthoate Isomers

| Compound | Activating Group (-NH₂) Position | Deactivating Group (-COOEt) Position | Predicted Major Product Position(s) |

| This compound | 1 (ortho-, para-director) | 2 (meta-director) | 4 |

| Ethyl 2-amino-1-naphthoate | 2 (ortho-, para-director) | 1 (meta-director) | 3 |

| Ethyl 3-amino-2-naphthoate | 3 (ortho-, para-director) | 2 (meta-director) | 4, 1 |

Spectroscopic and Structural Elucidation of Ethyl 1 Amino 2 Naphthoate and Its Derivatives

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, causing minimal fragmentation. When Ethyl 1-amino-2-naphthoate is analyzed by ESI-MS in positive ion mode, it is expected to readily form a protonated molecular ion, [M+H]⁺. nih.govresearchgate.net Given the molecular weight of 215.25 g/mol for the compound, the primary ion observed would be at an m/z value of approximately 216. ncats.io Depending on the experimental conditions, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) may also be observed at higher m/z values. rsc.org

Table 3: Expected Ions in the ESI-MS Spectrum of this compound

| Ion Species | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | ~216.1 |

| [M+Na]⁺ | Sodium Adduct | ~238.1 |

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. rsc.org This precision allows for the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₁₃H₁₃NO₂, the calculated exact mass of the protonated molecule ([M+H]⁺) is 216.1024. ncats.io An experimental HRMS measurement that matches this theoretical value confirms the molecular formula and rules out other potential structures with the same nominal mass but different elemental compositions. rsc.orgrsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific structural features, namely the primary amine (-NH₂), the ester (-COOEt), and the aromatic naphthalene (B1677914) ring.

The primary amine group gives rise to two distinct stretching vibrations in the 3500-3300 cm⁻¹ region, which is a characteristic feature for -NH₂ groups. Additionally, the N-H bending vibration is typically observed in the 1650-1580 cm⁻¹ range. The ester functional group is readily identified by a strong absorption band due to the carbonyl (C=O) stretching vibration, which typically appears in the 1750-1735 cm⁻¹ range for saturated esters. The C-O single bond stretching vibrations of the ester group are expected to produce bands in the 1300-1000 cm⁻¹ region.

The aromatic naphthalene core contributes to several bands in the spectrum. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The characteristic C=C in-ring stretching vibrations of the aromatic system appear in the 1600-1400 cm⁻¹ region. Out-of-plane C-H bending vibrations ("oop") can also be found in the 900-675 cm⁻¹ range, and their exact position can sometimes provide information about the substitution pattern of the aromatic ring.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3500 - 3300 (typically two bands) |

| N-H Bend | 1650 - 1580 | |

| Ester | C=O Stretch | 1750 - 1735 |

| C-O Stretch | 1300 - 1000 | |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| C=C Stretch (in-ring) | 1600 - 1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the electronic structure of the naphthalene chromophore, which is modified by the presence of the amino (-NH₂) and ester (-COOEt) groups.

Naphthalene, the parent aromatic system, exhibits strong absorption bands in the ultraviolet region due to π → π* transitions. The presence of the amino group, a powerful auxochrome, is expected to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of these bands. This is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom. The ester group typically has a weaker effect on the absorption spectrum compared to the amino group. The electronic transitions observed are characteristic of benzenoid polycyclic aromatic hydrocarbons.

In a suitable solvent like ethanol (B145695) or methylcyclohexane, one would expect to observe multiple absorption maxima (λ_max) corresponding to the different π → π* electronic transitions within the substituted naphthalene ring system.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

|---|

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific single-crystal X-ray diffraction data for this compound is not widely published, the structural characteristics can be inferred from the well-established structure of its parent molecule, naphthalene.

The naphthalene molecule is planar, consisting of two fused benzene (B151609) rings. X-ray diffraction studies on naphthalene have shown that the carbon-carbon bonds are not all of the same length; the C1-C2 bond, for instance, is shorter (≈1.37 Å) than the C2-C3 bond (≈1.42 Å). This variation is consistent with its valence bond model.

For this compound, it is expected that the naphthalene core would remain largely planar. The amino and ethyl ester substituents would be attached to this planar system. The precise bond lengths, bond angles, and torsion angles involving the substituents, as well as the intermolecular interactions (such as hydrogen bonding from the -NH₂ group) in the crystal lattice, would require a dedicated single-crystal X-ray diffraction analysis.

Table 3: Crystallographic Data for Naphthalene (Reference)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Molecular Formula | C₁₀H₈ |

| Key Structural Feature | Planar fused ring system |

| C1-C2 Bond Length | ~1.37 Å |

Chromatographic Techniques for Purity Assessment

Chromatography is a fundamental technique for separating and analyzing the components of a mixture, making it essential for assessing the purity of chemical compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for purity determination. A reverse-phase HPLC (RP-HPLC) method is typically suitable for analyzing moderately polar aromatic compounds. In this mode, a non-polar stationary phase is used with a polar mobile phase.

For this compound, a C18 (octadecylsilyl) column would be an appropriate stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, often with a buffer or acid modifier like formic acid to ensure good peak shape. Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima (λ_max), as determined by UV-Vis spectroscopy. The purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Table 4: Representative RP-HPLC Parameters for Purity Assessment

| Parameter | Description |

|---|---|

| Stationary Phase | C18 (ODS) silica (B1680970) gel |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis Diode Array Detector (DAD) or single wavelength UV |

| Detection Wavelength | Set at a λ_max of the compound (e.g., ~230-350 nm) |

| Mode | Isocratic or Gradient elution |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to qualitatively assess purity and monitor the progress of reactions. It operates on the same principle of separation as other forms of chromatography.

For this compound, the stationary phase is typically a thin layer of silica gel coated on a plate of glass or aluminum. A small spot of the dissolved sample is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). Given the compound's amine and ester groups, a mobile phase of intermediate polarity, such as a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), would be appropriate.

After the solvent front moves up the plate, the plate is removed and dried. The position of the compound is visualized, commonly under a UV lamp where the compound will appear as a dark spot on a fluorescent background. Purity is indicated by the presence of a single spot. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions.

Table 5: Typical TLC Conditions for Purity Assessment

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ on aluminum or glass plate |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate mixture (e.g., 4:1 or 1:1 v/v) |

| Visualization | UV lamp (254 nm) |

| Measurement | Retention Factor (Rf) |

Computational Chemistry and Molecular Modeling of Ethyl 1 Amino 2 Naphthoate Systems

Density Functional Theory (DFT) Calculations and Quantum Chemical Analysis

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, offering a balance between accuracy and computational cost. DFT calculations are instrumental in predicting a wide range of molecular properties for Ethyl 1-amino-2-naphthoate, from its ground-state geometry to its chemical reactivity, by approximating the exchange-correlation energy that encapsulates complex electron-electron interactions. A common approach involves using a hybrid functional, such as Becke's 3-parameter Lee-Yang-Parr (B3LYP), combined with a suitable basis set like 6-311G(d,p) or 6-311++G(d,p) to perform the calculations.

Geometrical optimization is a fundamental computational process that locates the minimum energy structure of a molecule on its potential energy surface. For this compound, this involves adjusting the bond lengths, bond angles, and dihedral angles until a stable conformation (a true energy minimum) is found. This optimized structure is confirmed by ensuring there are no imaginary frequencies in the vibrational analysis.

The resulting geometry provides precise data on the planarity of the naphthalene (B1677914) ring system and the orientation of the amino (-NH₂) and ethyl ester (-COOCH₂CH₃) substituents. While specific experimental data for this compound is not widely published, DFT calculations on analogous aromatic amines and esters provide expected values for its key structural parameters. The planarity of the fused naphthalene core is expected to be slightly distorted due to steric interactions between the adjacent amino and ester groups. The total energy calculated for this optimized structure is a key parameter that reflects the molecule's thermodynamic stability.

| Parameter | Description | Predicted Value |

|---|---|---|

| C-C (ring) | Bond length within the naphthalene ring | ~1.37 - 1.42 Å |

| C1-N | Bond length between ring carbon and amino nitrogen | ~1.37 Å |

| N-H | Bond length of the amino group | ~1.01 Å |

| C2-C(carbonyl) | Bond length between ring carbon and ester carbonyl carbon | ~1.49 Å |

| C=O | Bond length of the ester carbonyl group | ~1.22 Å |

| ∠ C-N-H | Bond angle of the amino group | ~118° |

| ∠ O=C-O | Bond angle of the ester group | ~125° |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy level is related to the molecule's ionization potential and nucleophilicity. Conversely, the LUMO acts as an electron acceptor, and its energy is related to the electron affinity and electrophilicity.

For this compound, the HOMO is expected to be primarily localized over the electron-rich aminonaphthalene ring system, reflecting the electron-donating nature of the amino group. The LUMO is anticipated to be distributed across the naphthalene rings and the electron-withdrawing ethyl carboxylate group. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests high polarizability, low kinetic stability, and higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated.

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | μ² / 2η (where μ = -χ) | Measures the capacity of a species to accept electrons. |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, allowing for the prediction of reactive sites for both electrophilic and nucleophilic attacks. The map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values.

In an MEP map of this compound, distinct regions of charge would be visible:

Negative Regions (Red/Yellow): These electron-rich areas correspond to sites susceptible to electrophilic attack. They are expected to be concentrated around the electronegative oxygen atoms of the ester's carbonyl group and, to a lesser extent, the nitrogen atom of the amino group.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive potential is typically found around the hydrogen atoms of the amino group.

Neutral Regions (Green): These areas, primarily the carbon framework of the naphthalene ring, have a near-zero potential.

The MEP map provides a clear, intuitive picture of the molecule's polarity and its preferred sites for intermolecular interactions.

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between a molecule's structural or computationally derived properties (descriptors) and its macroscopic or experimental properties. While specific QSPR models for this compound are not documented, the methodology can be applied to predict various physicochemical properties.

In a hypothetical QSPR study, quantum chemical descriptors calculated via DFT for this compound and its derivatives would serve as independent variables. These descriptors could include:

Electronic Descriptors: HOMO/LUMO energies, energy gap, dipole moment, Mulliken atomic charges.

Topological Descriptors: Molecular weight, connectivity indices, surface area, volume.

These descriptors could then be correlated with experimental properties such as solubility, boiling point, or chromatographic retention time to build a predictive model. Such models are valuable in materials science and drug discovery for screening compounds with desired characteristics without the need for extensive experimental synthesis and testing.

The electronic properties and reactivity of the naphthalene core in this compound are significantly modulated by its two substituents: the amino (-NH₂) group at the C1 position and the ethyl carboxylate (-COOEt) group at the C2 position.

Amino (-NH₂) Group: As a powerful electron-donating group (EDG) through resonance, the amino group increases the electron density of the naphthalene ring system. This effect raises the energy of the HOMO, making the molecule more susceptible to oxidation and electrophilic aromatic substitution.

Ethyl Carboxylate (-COOEt) Group: This group acts as a moderate electron-withdrawing group (EWG) through both inductive and resonance effects. It lowers the electron density of the ring, making it less reactive towards electrophiles. The EWG also lowers the energy of the LUMO.

Molecular Dynamics Simulations for Conformational Studies

While DFT is excellent for determining the properties of a molecule in its static, minimum-energy state, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior and conformational flexibility over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape in a given environment (e.g., in a solvent).

For this compound, the primary sources of conformational freedom are the rotatable single bonds associated with the substituents. Key dihedral angles to monitor in an MD simulation would include:

Rotation around the C1-N bond of the amino group.

Rotation around the C2-C(carbonyl) bond.

Rotations within the ethyl group of the ester (C-O, O-CH₂, and CH₂-CH₃ bonds).

MD simulations can generate a conformational energy landscape, identifying the most stable conformers (low-energy states) and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its interaction with other molecules, such as receptors or solvent molecules, and provides a more complete picture of its behavior than static quantum chemical calculations alone.

Molecular Docking Studies with Theoretical Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict the binding mode of a ligand to a protein's active site.

While specific molecular docking studies on this compound are not extensively available in the current literature, insights can be drawn from studies on structurally related compounds, such as 2-naphthoic acid derivatives. acs.org These studies suggest that the naphthyl ring system is a key pharmacophore that can engage in various non-covalent interactions with a receptor's binding pocket.

For this compound, the aromatic naphthyl ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a hypothetical receptor binding site. The amino group at the 1-position and the ester group at the 2-position are capable of forming hydrogen bonds . The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor.

Furthermore, the electron-rich π-system of the naphthalene ring can engage in π-cation interactions with positively charged residues such as lysine (B10760008) and arginine. The prediction of these binding modes is crucial for understanding the potential biological activity of this compound and for the rational design of new derivatives with improved affinity and selectivity.

A hypothetical interaction profile of this compound within a theoretical receptor active site is summarized in the table below.

| Interaction Type | Potential Interacting Residues | Moiety of this compound Involved |

| Hydrogen Bonding (Donor) | Aspartate, Glutamate, Serine, Threonine | Amino group (-NH2) |

| Hydrogen Bonding (Acceptor) | Lysine, Arginine, Histidine, Serine, Threonine | Carbonyl oxygen of the ester group (C=O) |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Naphthalene ring |

| π-Cation Interaction | Lysine, Arginine | Naphthalene ring |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine | Naphthalene ring and ethyl group |

Conformational Analysis and Rotational Barrier Calculations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational landscape of this compound is essential as the molecule's three-dimensional shape can significantly influence its physical, chemical, and biological properties.

The primary rotatable bonds in this compound are the C(2)-C(ester) bond and the C(ester)-O(ethyl) bond. Rotation around these bonds will give rise to different conformers with varying energies. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface associated with the rotation of these bonds.

Rotational barrier calculations quantify the energy required to interconvert between different conformers. For instance, a study on tertiary 1-naphthoic acid amides, which share the naphthoyl core, revealed significant rotational barriers that were investigated using computational methods. researchgate.net Similarly, for this compound, the rotation of the ester group relative to the naphthalene ring would be subject to a rotational barrier due to steric hindrance and electronic effects from the adjacent amino group.

A typical computational workflow for conformational analysis and rotational barrier calculation would involve:

Initial Geometry Optimization: The molecule's geometry is optimized to find a low-energy starting conformation.

Potential Energy Surface Scan: The dihedral angle of a specific bond is systematically varied, and at each step, the energy of the molecule is calculated, while allowing other parts of the molecule to relax.

Identification of Minima and Transition States: The minima on the potential energy surface correspond to stable conformers, while the maxima represent the transition states between them. The energy difference between a minimum and a transition state is the rotational barrier.

Computational Validation of Experimental Spectroscopic Data

Computational methods can be used to predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. Comparing these computationally predicted spectra with experimentally obtained data serves as a powerful validation tool for the determined molecular structure and conformational preferences.

For this compound, DFT calculations can be performed to compute its vibrational frequencies. dergipark.org.tr These calculated frequencies can then be correlated with the peaks observed in an experimental IR spectrum, aiding in the assignment of specific vibrational modes to the corresponding functional groups. Discrepancies between the calculated and experimental spectra can often be reconciled by applying scaling factors to the computed frequencies to account for systematic errors in the computational methods and the neglect of anharmonicity.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The calculated chemical shifts for the different protons and carbons in this compound can be compared with the experimental NMR data. A good agreement between the computed and experimental values provides confidence in the structural assignment. Furthermore, computational NMR can help in resolving ambiguities in the assignment of complex spectra.

| Spectroscopic Data | Computational Method | Information Obtained |

| Infrared (IR) Frequencies | Density Functional Theory (DFT) | Vibrational modes of functional groups |

| ¹H and ¹³C NMR Chemical Shifts | Gauge-Including Atomic Orbital (GIAO) | Electronic environment of atomic nuclei |

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCIplot) Analyses

Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that allows for the analysis of the electron density to partition a molecule into atomic basins. This partitioning enables the characterization of chemical bonds and other interactions based on the topological properties of the electron density. For this compound, QTAIM analysis could be used to characterize the nature of the covalent bonds within the molecule and to identify and quantify the strength of any intramolecular hydrogen bonds, for example, between the amino group and the ester carbonyl.

Non-Covalent Interaction (NCIplot) analysis is a visualization technique that highlights non-covalent interactions in real space. researchgate.netnih.gov It is based on the electron density and its derivatives. NCI plots generate surfaces that are colored to distinguish between different types of interactions:

Blue surfaces typically indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces represent weaker van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes.

Applications of Ethyl 1 Amino 2 Naphthoate As a Chemical Building Block

Precursor in Fine Chemical Synthesis

The reactivity of the amino group and the ester functionalization on the naphthalene (B1677914) scaffold of ethyl 1-amino-2-naphthoate allows for its use as a starting material in the synthesis of a variety of fine chemicals. It serves as a foundational element for constructing molecules with specific, often enhanced, properties.

Synthesis of Dyes and Pigments

The aminonaphthol structure is a well-established chromophore, and related compounds are key precursors in the synthesis of azo dyes. While direct synthesis from this compound is not extensively documented, its close structural analogs, such as 1-amino-2-naphthol-4-sulphonic acid and 1-amino-2-naphthol (B1212963) hydrochloride, are widely utilized. chemshuttle.comsciencepublishinggroup.comsigmaaldrich.comconscientiabeam.commdpi.comrepec.orggla.ac.ukresearchgate.net These compounds undergo diazotization of the amino group, followed by coupling with various aromatic compounds to produce a range of colored dyes. chemshuttle.comsciencepublishinggroup.comsigmaaldrich.comconscientiabeam.commdpi.comrepec.org

The general synthetic route involves the conversion of the amino group on the naphthalene ring into a diazonium salt. This salt then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline, to form an azo compound. The extended conjugation of the resulting molecule is responsible for its color. The specific color of the dye can be tuned by the choice of the coupling partner.

For instance, a series of acid dyes has been synthesized by the diazotization of 1-amino-2-naphthol-4-sulphonic acid and subsequent coupling with various naphthalene derivatives. chemshuttle.commdpi.com The resulting dyes have shown good affinity and fastness properties on polyamide fabrics. chemshuttle.commdpi.com Similarly, 1-(1-Phenylazo)-2-naphthol, an azo dye, can be synthesized and subsequently reduced to 1-amino-2-naphthol hydrochloride, demonstrating the interchangeability of these precursors. sciencepublishinggroup.comsigmaaldrich.comconscientiabeam.comrepec.org

The following table provides examples of dyes synthesized from precursors closely related to this compound:

| Precursor | Coupling Component | Resulting Dye Class |

| 1-amino-2-naphthol-4-sulphonic acid | Naphthalene derivatives (e.g., 1-naphthol, 2-naphthol) | Acid Dyes |

| Aniline (diazotized) | 2-naphthol | Azo Dye (precursor to 1-amino-2-naphthol containing structures) |

Construction of Complex Polycyclic Aromatic Systems (e.g., Carbazole-Fused Benzoquinolines, Azaanthracenes)

The structure of this compound is well-suited for the construction of larger, more complex polycyclic aromatic systems. These larger structures are of interest for their unique electronic and photophysical properties.

One notable example is the synthesis of carbazole-fused benzoquinolines. Research has demonstrated a one-pot, solvent-free protocol for the synthesis of chloro-substituted benzoquinoline-carbazole derivatives. ias.ac.in This reaction, a modified Friedländer hetero-annulation, utilizes 3-amino-2-naphthoic acid, the carboxylic acid precursor to this compound, in the presence of POCl₃. ias.ac.in The amino and carboxylic acid functionalities of the naphthoic acid are crucial for the annulation process, which forms the quinoline (B57606) ring fused to the carbazole (B46965) system. The direct use of the ethyl ester, this compound, would likely proceed through hydrolysis to the carboxylic acid under the reaction conditions or via a related reaction mechanism.

The synthesis of azaanthracenes, another class of polycyclic aromatic hydrocarbons containing a nitrogen atom, can also be envisioned starting from this compound. The amino group can be utilized to build the nitrogen-containing ring through various cyclization strategies known in heterocyclic chemistry.

Incorporation into Functionalized Materials for Optical or Electronic Applications

The naphthalene unit within this compound provides a rigid and planar scaffold with inherent fluorescence properties. By chemically modifying the amino and ester groups, this basic structure can be incorporated into larger, functional materials designed for specific optical or electronic applications.

For example, derivatives of 3-amino-2-naphthol (B167251) have been used to synthesize N-arylnaphtho- and anthra[2,3-d]oxazol-2-amines. mdpi.com These compounds exhibit fluorescence in the 340–430 nm region, and their optical properties can be tuned by the nature of the aryl substituent. mdpi.com The synthesis of these molecules involves the reaction of the aminonaphthol with isothiocyanates, a reaction in which the amino group of a hydrolyzed this compound could readily participate. Such fluorescent polycyclic systems are promising candidates for use as organic light-emitting diodes (OLEDs), fluorescent probes, or sensors.

Scaffold for Advanced Molecular Design and Chemical Probes

The defined geometry and modifiable functional groups of this compound make it an attractive scaffold for the design of molecules with specific biological or chemical recognition properties.

Development of Ligands for Receptor Interaction Studies

In medicinal chemistry and chemical biology, molecular scaffolds are used as a foundation for building ligands that can interact with biological receptors. mdpi.com The naphthalene core of this compound provides a rigid framework, while the amino and ester groups serve as points for chemical diversification.

By attaching different chemical moieties to the amino group and modifying the ester, a library of compounds can be synthesized. These compounds can then be screened for their ability to bind to specific receptors, such as G-protein coupled receptors (GPCRs) or ion channels. The goal is to develop selective ligands that can be used to study the function of these receptors or as potential therapeutic agents. For instance, the development of selective fluorescent cannabinoid type 2 receptor ligands has been based on a 1,8-naphthyridin-2-(1H)-one-3-carboxamide scaffold, highlighting the utility of naphthalene-like structures in ligand design. nih.gov

Design of Fluorescence Probes for Chemical Detection

The inherent fluorescence of the naphthalene moiety can be exploited in the design of chemical probes. A fluorescence probe is a molecule that exhibits a change in its fluorescence properties (e.g., intensity, wavelength) upon binding to a specific analyte. This change can be used to detect and quantify the analyte.

The amino group of this compound can be functionalized with a receptor unit that selectively binds to a target molecule or ion. The ester group can be modified to fine-tune the solubility and other physicochemical properties of the probe. Upon binding of the analyte to the receptor, a conformational change or an electronic perturbation can occur, leading to a change in the fluorescence of the naphthalene core. This "turn-on" or "turn-off" fluorescence response allows for sensitive and selective detection of the target analyte. Naphthalene-based fluorescent probes have been developed for the detection of various species, including metal ions and small molecules.

The following table summarizes the potential applications of this compound as a molecular scaffold:

| Application Area | Design Principle | Potential Target Analytes/Receptors |

| Ligand Development | Functionalization of amino and ester groups to create a library of diverse structures. | G-protein coupled receptors, enzymes, ion channels. |

| Fluorescence Probes | Attachment of a selective receptor to the amino group, utilizing the naphthalene core as a fluorophore. | Metal ions, anions, biologically relevant small molecules. |

Components in the Development of Naphthalene-Based Chemical Libraries for Research Screening

The generation of chemical libraries, collections of diverse small molecules, is a cornerstone of modern drug discovery and chemical biology. These libraries are screened against biological targets to identify novel lead compounds. This compound possesses the requisite structural features to serve as a valuable scaffold for the combinatorial synthesis of naphthalene-based libraries. The presence of two distinct functional groups, an amine and an ester, allows for the introduction of diversity at two different points of the molecule.

The amino group can be readily acylated, sulfonated, or alkylated, allowing for the introduction of a wide array of substituents. Similarly, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines or alcohols to form amides or other esters, respectively. This dual functionality enables the rapid generation of a large number of analogues from a single core structure.

The general strategy for constructing a chemical library based on the this compound scaffold would involve a series of parallel reactions where different building blocks are introduced at the amino and ester positions. For instance, a library could be synthesized by reacting this compound with a set of different acyl chlorides to modify the amino group, followed by hydrolysis of the ester and subsequent amidation with a diverse set of amines.

Table 1: Potential Reactions for Library Synthesis using this compound

| Reaction Site | Reagent Class | Resulting Functional Group |

| Amino Group | Acyl Halides | Amide |

| Amino Group | Sulfonyl Chlorides | Sulfonamide |

| Amino Group | Aldehydes/Ketones (reductive amination) | Secondary/Tertiary Amine |

| Ester Group (after hydrolysis) | Amines (amide coupling) | Amide |

| Ester Group (after hydrolysis) | Alcohols (esterification) | Ester |

While specific examples utilizing this compound for large library synthesis are not readily found in the literature, the principles of combinatorial chemistry strongly support its suitability for such applications. The rigid naphthalene core provides a well-defined three-dimensional structure, which is often desirable in drug design.

Intermediates in the Synthesis of Naphthoate-Derived Scaffolds

This compound is a valuable intermediate for the synthesis of more complex, polycyclic naphthoate-derived scaffolds. The ortho-disposed amino and ester groups can participate in a variety of cyclization reactions to form fused heterocyclic systems. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic drugs.

One common transformation is the condensation of the amino group with a suitable bielectrophilic reagent to construct a new ring fused to the naphthalene core. For example, reaction with α-haloketones could lead to the formation of naphtho-fused dihydropyrazinones, while condensation with β-ketoesters could yield naphtho-fused pyridinones.

Furthermore, the amino and ester functionalities can be chemically transformed to participate in intramolecular cyclization reactions. For instance, the amino group could be converted into an azide, which could then undergo a thermal or photochemical cyclization onto the ester or a modified version thereof. Similarly, the ester could be reduced to an alcohol, which could then be used in a variety of cyclization strategies.

The synthesis of such fused heterocyclic systems from this compound allows for the exploration of novel chemical space and the generation of molecules with unique steric and electronic properties. These scaffolds can then be further functionalized to create focused libraries for lead optimization in drug discovery programs.

Table 2: Examples of Potential Cyclization Reactions Involving this compound Derivatives

| Reactant 1 | Reactant 2 | Resulting Heterocyclic System (Potential) |